N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine

Description

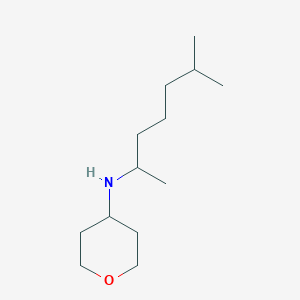

N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a branched alkyl chain (6-methylheptan-2-yl). The branched alkyl chain confers increased lipophilicity compared to simpler analogs, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(6-methylheptan-2-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-11(2)5-4-6-12(3)14-13-7-9-15-10-8-13/h11-14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYABIQPSJWCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine is a nitrogen-containing heterocyclic compound with potential pharmacological applications. Its unique structure, characterized by a tetrahydropyran ring, suggests diverse biological activities, particularly in the realms of antimicrobial and anti-parasitic effects. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H27NO

- Molecular Weight : Approximately 213.37 g/mol

- IUPAC Name : this compound

The compound's structure features an alkyl substitution on the nitrogen atom, enhancing its lipophilicity and cellular permeability, which may contribute to its biological efficacy.

Synthesis

This compound can be synthesized through various methods, including:

- Pictet-Spengler Reaction : This involves the condensation of amino compounds with aldehydes or ketones under acidic conditions.

- Amide Formation : Reacting with carboxylic acids in the presence of coupling agents can yield derivatives with enhanced biological activity.

Antimicrobial Activity

Compounds containing tetrahydropyran structures have demonstrated significant antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity due to its structural characteristics.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Variable inhibition | |

| Candida albicans | Notable antifungal activity |

Anti-Parasitic Effects

Research indicates that thiopyran derivatives have shown activity against kinetoplastid parasites, suggesting that this compound could also be effective in treating parasitic infections. This potential is particularly relevant in developing new therapeutic agents targeting diseases like leishmaniasis and Chagas disease.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.

- Receptor Modulation : It could interact with various biological receptors, altering their activity and affecting cellular pathways.

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several tetrahydropyran derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

- Results Summary :

| Compound | MIC (µg/mL) | Target Microorganism |

|--------------|------------------|---------------------------|

| this compound | 32 | Staphylococcus aureus |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

- Results Summary :

- Anti-Parasitic Activity Assessment : In vitro assays demonstrated that the compound exhibited promising activity against Trypanosoma brucei, indicating its potential as an anti-parasitic drug candidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

Tetrahydro-2H-pyran-4-amine derivatives vary widely in substituent groups, impacting molecular weight, lipophilicity, and synthetic complexity. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.